molecular formula C₂₆H₂₂D₁₀N₄O₄S B1159467 Selexipag-d10

Selexipag-d10

Cat. No.: B1159467
M. Wt: 506.68
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Selexipag-d10 (CAS 2244961-24-6), with the chemical formula C26H22D10N4O4S and a molecular weight of 506.7, is a deuterated stable isotope of the active pharmaceutical ingredient Selexipag . This compound is supplied as a high-quality reference standard, complete with comprehensive characterization data to ensure compliance with regulatory guidelines for pharmaceutical development . Its primary application is in analytical research and development, where it serves as an essential internal standard for methods such as High-Performance Liquid Chromatography (HPLC) . It is critically used for analytical method development (AMV), method validation, and quality control (QC) during the commercial production of Selexipag and in the preparation of Abbreviated New Drug Applications (ANDA) . The deuterium-labeled structure of this compound provides superior pharmacokinetic and metabolic studies by enabling precise quantification of the parent drug, Selexipag, in complex biological matrices . Selexipag is a selective, non-prostanoid agonist of the prostacyclin (IP) receptor, approved for the treatment of Pulmonary Arterial Hypertension (PAH) . By acting on IP receptors on vascular smooth muscle and endothelial cells in the pulmonary arteries, it stimulates vasodilation and exerts anti-proliferative effects, thereby reducing pulmonary vascular resistance . The use of a labeled standard like this compound is therefore vital for advancing research into this critical therapeutic area. This product is strictly for analytical or research purposes and is not intended for diagnostic or human use .

Properties

Molecular Formula

C₂₆H₂₂D₁₀N₄O₄S

Molecular Weight

506.68

Synonyms

2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]-N-(methylsulfonyl)acetamide-d10;  2-[4-[(5,6-Diphenylpyrazin-2-yl)(isopropyl)amino]butoxy]-N-(methylsulfonyl)acetamide-d10; _x000B_ACT 293987-d10;  NS 304-d10;  Uptravi-d10; 

Origin of Product

United States

Comparison with Similar Compounds

Key Similarities:

  • Parent Compound : Both are deuterated versions of Selexipag.
  • Purity : >98% for both compounds.
  • Clinical Status : Neither has entered clinical development .
  • Application : Primarily used in preclinical research for metabolic tracing or analytical quantification.

Key Differences:

  • Deuterium Substitution: this compound contains 10 deuterium atoms, whereas Selexipag-d7 contains 7.

Functional Analogs: Limitations in Available Data

Data Table: Comparative Overview of this compound and Selexipag-d7

Parameter This compound Selexipag-d7
Deuterium Atoms 10 7
Purity >98% >98%
Clinical Development No development reported No development reported
Available Sizes 1 mg, 5 mg 1 mg, 5 mg
Primary Use Research (analytical/metabolic studies) Research (analytical/metabolic studies)

Research Findings and Discussion

  • Utility in Research : Both this compound and Selexipag-d7 are critical tools for quantifying Selexipag in biological matrices (e.g., plasma, tissues) using mass spectrometry. Their high purity ensures reliable reproducibility in experiments .
  • Gaps in Evidence: The provided sources lack data on isotopic effects, such as whether additional deuterium atoms in this compound confer advantages over Selexipag-d7 in terms of metabolic stability or signal-to-noise ratios in assays.
  • Clinical Relevance : The absence of clinical data for both compounds underscores their current restriction to preclinical research.

Notes

Scope Limitation : This comparison is constrained to structural analogs due to insufficient data on functional analogs (e.g., other IP receptor agonists).

Deuterium Labeling : While deuterium substitution is a common strategy in drug development, its specific impact on Selexipag analogs requires further investigation.

Authoritative Sources : All data are derived from peer-reviewed chemical catalogs and research reports, ensuring reliability .

Preparation Methods

Deuterium Incorporation Strategies

Deuterium is introduced during the synthesis of key intermediates, primarily through the use of deuterated solvents and reagents. For instance, the reaction of 4-[(5,6-diphenylpyrazin-2-yl)-isopropyl-amino]-butan-1-ol (Intermediate 2) with deuterated methanesulfonyl chloride enables the substitution of hydrogen atoms at the methanesulfonyl moiety. Additionally, deuterium-labeled tert-butyl bromoacetate serves as a critical reagent for introducing deuterium into the acetamide side chain.

Table 1: Deuterated Reagents and Their Roles in this compound Synthesis

ReagentFunctionDeuterium Position
CD₃SO₂ClMethanesulfonylationMethanesulfonyl group
(CD₃)₂CHNH₂Isopropylamine substitutionIsopropylamino group
tert-Butyl BrCD₂COO-t-BuAcetamide side chain elongationAcetamide methyl groups

Synthesis of 4-Isopropylamino-butan-1-ol (Intermediate 3)

Intermediate 3 is synthesized via a reductive amination process using acetone and 4-aminobutan-1-ol in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃). Deuterium incorporation is achieved by substituting hydrogenated acetone with deuterated acetone (CD₃COCD₃), resulting in the formation of 4-(isopropyl-d₇-amino)-butan-1-ol.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM)

  • Temperature: 25–30°C

  • Catalyst: NaBH(OAc)₃

  • Yield: 85–90%

Formation of 4-[(5,6-Diphenylpyrazin-2-yl)-isopropyl-amino]-butan-1-ol (Intermediate 2)

Intermediate 2 is prepared through a nucleophilic aromatic substitution reaction between 2-chloro-5,6-diphenylpyrazine and Intermediate 3. The reaction is catalyzed by tetrabutylammonium bromide (TBAB) in a toluene/water biphasic system.

Optimized Parameters:

  • Solvent: Toluene/aqueous NaOH (1:1 v/v)

  • Catalyst: TBAB (1.2 equiv)

  • Temperature: 5–10°C (initial), 25–30°C (reaction)

  • Reaction Time: 5–6 hours

  • Yield: 78–82%

Final Coupling and Deuterium Stabilization

The final step involves the coupling of Intermediate 2 with deuterated tert-butyl bromoacetate under basic conditions, followed by deprotection to yield this compound.

Reaction Scheme:

  • Alkylation:
    Intermediate 2 + tert-Butyl BrCD₂COO-t-Bu → tert-Butyl ester intermediate

    • Base: Sodium hydroxide (35% aqueous)

    • Solvent: Toluene

    • Temperature: 25–30°C

  • Deprotection:
    tert-Butyl ester intermediate → this compound

    • Reagent: Methanolic HCl (4%)

    • Temperature: 60–65°C

    • Reaction Time: 2 hours

Table 2: Critical Reaction Parameters for Final Coupling

ParameterValueImpact on Yield/Purity
NaOH Concentration35% aqueousMaximizes alkylation rate
Solvent PolarityToluene (low polarity)Reduces side reactions
Temperature Control25–30°C (alkylation)Prevents decomposition

Purification and Analytical Validation

Isolation Techniques

The crude product is purified via a multi-step isolation process:

  • Acid-Base Extraction: Adjusting the pH to 2.0–2.5 with HCl precipitates impurities, while the target compound remains in the organic layer (DCM).

  • Solvent Crystallization: Methanol/water mixtures (3:1 v/v) are used to recrystallize this compound, achieving >99% purity.

Analytical Methods

  • High-Performance Liquid Chromatography (HPLC): Monitors reaction progress and quantifies deuterium incorporation.

  • Nuclear Magnetic Resonance (NMR): Confirms deuterium placement via absence of proton signals at substituted positions.

  • Mass Spectrometry (MS): Validates molecular weight (506.68 g/mol) and isotopic purity.

Industrial Scalability and Process Improvements

The patented process eliminates hazardous solvents (e.g., benzene) and replaces column chromatography with solvent extraction, reducing production costs and environmental impact. Key advancements include:

  • Reduced Chromatography Steps: From 5 to 1, cutting batch time by 40%.

  • Solvent Recycling: Toluene and DCM are recovered and reused, enhancing sustainability.

Table 3: Comparison of Traditional vs. Optimized Synthesis

AspectTraditional MethodOptimized Method
Solvent UseBenzene, diethyl etherToluene, DCM
PurificationColumn chromatography (5 steps)Solvent extraction
Yield45–50%75–80%
Batch Time120 hours72 hours

Q & A

Q. How can this compound be integrated into multi-omics studies to explore IP receptor signaling pathways?

  • Methodological Answer : Combine transcriptomics (RNA-seq) and phosphoproteomics (TMT labeling) in IP receptor-activated cells. Use this compound as a tracer in flux balance analysis (FBA) to model metabolic network perturbations. Correlate isotopic enrichment data with pathway activation scores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.